2,6-Dichloro-3-(chloromethyl)pyridine hydrochloride

Catalog No.
S13762510
CAS No.
M.F
C6H5Cl4N
M. Wt
232.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloro-3-(chloromethyl)pyridine hydrochlorid...

Product Name

2,6-Dichloro-3-(chloromethyl)pyridine hydrochloride

IUPAC Name

2,6-dichloro-3-(chloromethyl)pyridine;hydrochloride

Molecular Formula

C6H5Cl4N

Molecular Weight

232.9 g/mol

InChI

InChI=1S/C6H4Cl3N.ClH/c7-3-4-1-2-5(8)10-6(4)9;/h1-2H,3H2;1H

InChI Key

VWPGBXKGHYRJDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1CCl)Cl)Cl.Cl

2,6-Dichloro-3-(chloromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C6H4Cl3NHCl\text{C}_6\text{H}_4\text{Cl}_3\text{N}\cdot \text{HCl}. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a chloromethyl group at the 3 position. This compound is primarily utilized in both research and industrial applications due to its unique chemical properties, including its reactivity and potential biological activities .

The chemical behavior of 2,6-Dichloro-3-(chloromethyl)pyridine hydrochloride is largely dictated by its structure. It can participate in various reactions typical of chlorinated organic compounds:

  • Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Alkylation: As an alkylating agent, it can transfer alkyl groups to other substrates, which is useful in organic synthesis.
  • Hydrolysis: In aqueous environments, it may hydrolyze to form other pyridine derivatives.

Research into the biological activity of 2,6-Dichloro-3-(chloromethyl)pyridine hydrochloride has revealed several potential applications:

  • Antimicrobial Properties: Studies suggest that this compound exhibits antimicrobial activity, making it a candidate for use in developing new antibiotics or antifungal agents .
  • Pharmaceutical

The synthesis of 2,6-Dichloro-3-(chloromethyl)pyridine hydrochloride typically involves the following steps:

  • Chlorination of 2-Methylpyridine: The process begins with chlorinating 2-methylpyridine using carbon tetrachloride and anhydrous sodium carbonate. The reaction is conducted at temperatures between 58-60°C while introducing chlorine gas under light irradiation.
  • Formation of Hydrochloride Salt: After the chlorination reaction is complete, the resulting product is distilled and treated with hydrochloric acid to yield the hydrochloride salt .

In industrial settings, this process is optimized for higher yields and purity through advanced distillation and purification techniques.

2,6-Dichloro-3-(chloromethyl)pyridine hydrochloride has several notable applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic compounds.
  • Biological Research: Investigated for its potential as an antimicrobial agent.
  • Pharmaceutical Industry: Explored as a precursor for various medicinal compounds.
  • Agrochemical Production: Utilized in synthesizing agrochemicals and other industrial chemicals .

Studies on the interactions of 2,6-Dichloro-3-(chloromethyl)pyridine hydrochloride with biological molecules have focused on its mechanism of action as an alkylating agent. This property allows it to interact with nucleophilic sites on biomolecules such as proteins and nucleic acids, potentially modifying their function. The specific pathways and molecular targets can vary based on the application and chemical environment .

Several compounds share structural similarities with 2,6-Dichloro-3-(chloromethyl)pyridine hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,6-Dichloro-3-trichloromethylpyridineC6H2Cl5N\text{C}_6\text{H}_2\text{Cl}_5\text{N}Contains three chlorine atoms at the 3 position
2,6-Bis(chloromethyl)pyridineC6H4Cl4N\text{C}_6\text{H}_4\text{Cl}_4\text{N}Two chloromethyl groups at positions 2 and 6
3-ChloromethylpyridineC6H6ClN\text{C}_6\text{H}_6\text{Cl}\text{N}Single chloromethyl group at position 3

Uniqueness

What sets 2,6-Dichloro-3-(chloromethyl)pyridine hydrochloride apart from these similar compounds is its specific arrangement of chlorine substituents which influences its reactivity profile. The combination of two chlorine atoms at positions 2 and 6 along with a chloromethyl group at position 3 provides unique pathways for

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name 2,6-dichloro-3-(chloromethyl)pyridine hydrochloride derives from its molecular structure. The parent compound is a pyridine ring substituted with chlorine atoms at positions 2 and 6, a chloromethyl group (-CH2Cl) at position 3, and a hydrochloride salt (HCl) forming a quaternary ammonium complex with the pyridine nitrogen. The structural formula (Figure 1) highlights the aromatic pyridine core with electronegative substituents influencing its reactivity.

Figure 1: Structural representation of 2,6-dichloro-3-(chloromethyl)pyridine hydrochloride.

Molecular Formula and Weight Analysis

The molecular formula is C6H5Cl4N, calculated by combining the base compound (C6H4Cl3N) with hydrochloric acid (HCl). The molecular weight is 233.88 g/mol, derived as follows:

  • Carbon: $$6 \times 12.01 = 72.06 \, \text{g/mol}$$
  • Hydrogen: $$5 \times 1.01 = 5.05 \, \text{g/mol}$$
  • Chlorine: $$4 \times 35.45 = 141.80 \, \text{g/mol}$$
  • Nitrogen: $$14.01 \, \text{g/mol}$$

CAS Registry Number and Alternative Chemical Identifiers

While the exact CAS registry number for the hydrochloride salt is not explicitly listed in the provided sources, the base compound 2,6-dichloro-3-(chloromethyl)pyridine is associated with CID 6451791 in PubChem. Related identifiers include:

  • EC Number: Not explicitly listed (derivatives like 2,6-bis(chloromethyl)pyridine hydrochloride have EC 814-353-0).
  • DSSTox Substance ID: DTXSID20970771 for analogous bis-chloromethyl structures.

Relationship to Pyridine Derivative Classification Systems

This compound belongs to the polychlorinated pyridine derivatives, characterized by multiple chlorine substituents and functionalized side chains. Its classification aligns with:

  • Electrophilic substitution patterns: Chlorine atoms at positions 2 and 6 direct further reactions to the 3,5 positions.
  • Functional group hierarchy: The chloromethyl group (-CH2Cl) prioritizes over chloride substituents in IUPAC naming.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

232.914660 g/mol

Monoisotopic Mass

230.917610 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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